6alpha-Hydroperoxycholest-4-en-3-one
Description
6α-Hydroperoxycholest-4-en-3-one is a steroidal hydroperoxide characterized by a cholestane backbone with a hydroperoxy (-OOH) group at the 6α position, a ketone at C3, and a double bond at C4–C3. Its structure places it within the broader family of cholest-4-en-3-one derivatives, which often exhibit biological activity linked to their substituents and stereochemistry .
Properties
CAS No. |
2603-75-0 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13R,14S,17R)-6-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(30-29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27-/m1/s1 |
InChI Key |
CVJNCIPPOLWWCO-FQIKLQBFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)OO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6alpha-Hydroperoxycholest-4-en-3-one is typically synthesized through the enzymatic oxidation of cholesterol. Cholesterol oxidase, an enzyme produced by various microorganisms such as Chromobacterium sp. and Burkholderia cepacia, catalyzes the oxidation of cholesterol to form 6alpha-Hydroperoxycholest-4-en-3-one . The reaction conditions generally involve the presence of oxygen and the enzyme at optimal pH and temperature settings. For instance, the enzyme from Chromobacterium sp. DS-1 shows optimal activity at pH 7.0 and 65°C .
Industrial Production Methods
Industrial production of 6alpha-Hydroperoxycholest-4-en-3-one involves the large-scale cultivation of microorganisms that produce cholesterol oxidase. The enzyme is then extracted and purified from the culture supernatant. The purified enzyme is used to oxidize cholesterol under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroperoxycholest-4-en-3-one primarily undergoes oxidation reactions. The compound can be further oxidized to form various products, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the oxidation of 6alpha-Hydroperoxycholest-4-en-3-one include oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions, such as ambient temperature and neutral pH .
Major Products Formed
The major products formed from the oxidation of 6alpha-Hydroperoxycholest-4-en-3-one include 3-ketosteroids and other oxidized derivatives of cholesterol .
Scientific Research Applications
6alpha-Hydroperoxycholest-4-en-3-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various steroidal compounds. .
Biology: In biological research, 6alpha-Hydroperoxycholest-4-en-3-one is used to study the metabolic pathways of cholesterol and its derivatives. .
Industry: In the industrial sector, 6alpha-Hydroperoxycholest-4-en-3-one is used in the production of steroid drugs and other pharmaceutical products. .
Mechanism of Action
The mechanism of action of 6alpha-Hydroperoxycholest-4-en-3-one involves its role as an intermediate in the oxidation of cholesterol. Cholesterol oxidase catalyzes the oxidation of cholesterol to 6alpha-Hydroperoxycholest-4-en-3-one, which is then further oxidized to produce other steroidal compounds . The molecular targets and pathways involved in this process include the enzyme’s active site, where the oxidation reactions take place, and the subsequent metabolic pathways that process the oxidized products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6α-Hydroperoxycholest-4-en-3-one and related compounds:
Key Comparative Insights:
Reactivity of Hydroperoxy vs. Hydroxy Groups :
The 6α-hydroperoxy group in 6α-Hydroperoxycholest-4-en-3-one is markedly more reactive than the 6β-hydroxy group in (6β)-6-Hydroxycholest-4-en-3-one. Hydroperoxides are prone to homolytic cleavage, generating free radicals that propagate oxidative damage, whereas hydroxyl groups are typically metabolically stable .
Positional and Stereochemical Effects :
- The 6α vs. 6β orientation significantly alters molecular interactions. For example, 6β-hydroxy derivatives are more common in bile acid biosynthesis, while 6α-hydroperoxides are transient intermediates in lipid peroxidation.
- The 7α-hydroxyl group in (24S)-7α,24-Dihydroxycholest-4-en-3-one enhances its role in bile acid metabolism, contrasting with the oxidative instability of the hydroperoxy analog .
Double Bond Position : The Δ⁴ double bond in 6α-Hydroperoxycholest-4-en-3-one is conjugated with the ketone at C3, increasing electrophilicity. In contrast, Δ⁷ derivatives (e.g., 4α-Methyl-5α-cholest-7-en-3-one) lack this conjugation, reducing reactivity but favoring steric stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
